molecular formula C16H25NO3 B14450083 11-(2-Oxopyridin-1(2H)-yl)undecanoic acid CAS No. 78838-03-6

11-(2-Oxopyridin-1(2H)-yl)undecanoic acid

Cat. No.: B14450083
CAS No.: 78838-03-6
M. Wt: 279.37 g/mol
InChI Key: YLAPXVWPVUVJPU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-(2-Oxopyridin-1(2H)-yl)undecanoic acid typically involves the reaction of pyridone derivatives with undecanoic acid or its derivatives. One common method is the condensation reaction between 2-pyridone and undecanoic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 11-(2-Oxopyridin-1(2H)-yl)undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridone ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridone derivatives.

Scientific Research Applications

11-(2-Oxopyridin-1(2H)-yl)undecanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 11-(2-Oxopyridin-1(2H)-yl)undecanoic acid involves its interaction with specific molecular targets and pathways. The pyridone moiety can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound’s antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

    2-Pyridone: A simpler analog with similar chemical properties but lacking the undecanoic acid chain.

    4-Hydroxy-2-pyridone: Another pyridone derivative with hydroxyl substitution.

    Pyridine-2,6-dicarboxylic acid: Contains two carboxylic acid groups attached to the pyridine ring.

Uniqueness: 11-(2-Oxopyridin-1(2H)-yl)undecanoic acid is unique due to the presence of the long undecanoic acid chain, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from simpler pyridone derivatives and enhances its applicability in various research and industrial contexts.

Properties

CAS No.

78838-03-6

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

11-(2-oxopyridin-1-yl)undecanoic acid

InChI

InChI=1S/C16H25NO3/c18-15-11-8-10-14-17(15)13-9-6-4-2-1-3-5-7-12-16(19)20/h8,10-11,14H,1-7,9,12-13H2,(H,19,20)

InChI Key

YLAPXVWPVUVJPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)CCCCCCCCCCC(=O)O

Origin of Product

United States

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